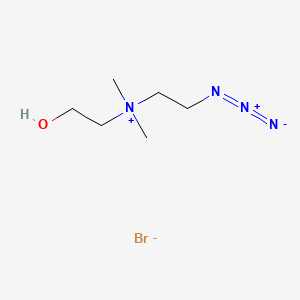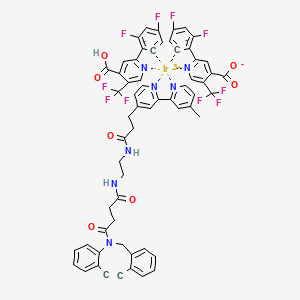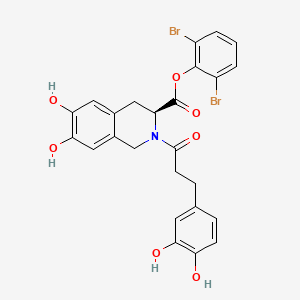
N3-Cho (bromide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is primarily used in the synthesis of cell membrane structures . It is a versatile reagent in organic synthesis and has applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
N3-Cho (bromide) can be synthesized through nucleophilic substitution reactions. The azide ion (N3-) is a strong nucleophile and can displace halides in alkyl halides to form alkyl azides . The typical procedure involves using an azide salt such as sodium azide (NaN3) or potassium azide (KN3) with the appropriate alkyl halide in a polar aprotic solvent like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of N3-Cho (bromide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
N3-Cho (bromide) undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing halides in alkyl halides.
Click Chemistry:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate in water or a mixture of water and organic solvents.
Major Products
Nucleophilic Substitution: Alkyl azides.
Reduction: Primary amines.
Click Chemistry: Triazoles.
科学研究应用
N3-Cho (bromide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the synthesis of cell membrane structures and labeling of biomolecules.
Medicine: Utilized in the development of radiopharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers and materials with specific properties.
作用机制
The mechanism of action of N3-Cho (bromide) involves the azide group’s reactivity. The azide group can participate in nucleophilic substitution reactions, forming covalent bonds with electrophiles . In click chemistry, the azide group reacts with alkynes to form triazoles, a reaction that is highly selective and efficient . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
N3-Cho (bromide) is unique due to its azide group, which imparts high reactivity and versatility. Similar compounds include:
Azido-thymidine (AZT): Used in the treatment of HIV/AIDS.
Azido-sugars: Utilized in glycosylation reactions.
Azido-polymers: Employed in the synthesis of functional materials.
These compounds share the azide functional group, but N3-Cho (bromide) is distinct in its application in click chemistry and cell membrane synthesis .
属性
CAS 编号 |
2059973-54-3 |
|---|---|
分子式 |
C6H15BrN4O |
分子量 |
239.11 g/mol |
IUPAC 名称 |
2-azidoethyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C6H15N4O.BrH/c1-10(2,5-6-11)4-3-8-9-7;/h11H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
JEEONNZALWOYMM-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(CCN=[N+]=[N-])CCO.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)










![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)

